1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide
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Overview
Description
1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide is a chemical compound with a unique structure that includes a dioxathiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide typically involves the reaction of ethyl-substituted dioxathiane with chloromethylating agents under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor technology. This method offers advantages such as efficient heat and mass transfer, precise control over reaction parameters, and scalability. The use of microreactors can lead to higher yields and safer production processes compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The dioxathiane ring can undergo ring-opening reactions, further contributing to its reactivity .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxathiolane, 2-oxide: Similar structure but lacks the chloromethyl and ethyl substituents.
1,3,2-Dioxathiolane, 2,2-dioxide: Contains a dioxathiolane ring with two oxygen atoms, used in similar applications.
Uniqueness
1,3,2-Dioxathiane, 5-(chloromethyl)-5-ethyl-, 2-oxide is unique due to its specific substituents, which confer distinct reactivity and properties. The presence of both chloromethyl and ethyl groups allows for a broader range of chemical transformations and applications compared to its analogs .
Properties
CAS No. |
82925-87-9 |
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Molecular Formula |
C6H11ClO3S |
Molecular Weight |
198.67 g/mol |
IUPAC Name |
5-(chloromethyl)-5-ethyl-1,3,2-dioxathiane 2-oxide |
InChI |
InChI=1S/C6H11ClO3S/c1-2-6(3-7)4-9-11(8)10-5-6/h2-5H2,1H3 |
InChI Key |
LFMIREJPNROXKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COS(=O)OC1)CCl |
Origin of Product |
United States |
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